tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Description
tert-Butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic amine derivative featuring a 3,7-diazabicyclo[4.2.0]octane core with a tert-butyl carbamate (Boc) group at position 3 and a methyl substituent at the (1R)-position. This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules requiring rigid, stereochemically defined scaffolds . Its bicyclic structure imparts conformational rigidity, enhancing binding specificity in drug-receptor interactions.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9?,12-/m1/s1 |
InChI Key |
RKITXPQOOVWRNA-FFFFSGIJSA-N |
Isomeric SMILES |
C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC12CNC1CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Intramolecular Alkylation of Diamine Precursors
A common approach involves cyclizing N-methyl diamine intermediates with tert-butyl chloroformate. For example:
- Precursor Synthesis : N-Methyl-1,3-propanediamine is treated with tert-butyl chloroformate in THF at 0°C to form a Boc-protected intermediate.
- Cyclization : The intermediate undergoes intramolecular alkylation using NaH in refluxing THF, yielding the bicyclic product with 65–72% efficiency.
Key Conditions :
- Base: NaH or KHMDS
- Solvent: THF or DMF
- Temperature: 80–110°C
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables the formation of the bicyclo[4.2.0] skeleton from diene precursors:
- Diene Preparation : A Boc-protected diene is synthesized from N-methyl allylglycine.
- Metathesis : Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C achieves 60% yield with >90% ee when chiral ligands are employed.
Stereoselective Synthesis Methods
Chiral Auxiliary-Mediated Cyclization
The (1R) configuration is introduced using (R)-phenylglycinol as a chiral auxiliary:
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral enamide intermediate using Rh-DuPhos catalysts:
- Substrate : N-Boc-3,7-dieneamide
- Catalyst : [Rh((R,R)-DuPhos)(COD)]⁺BF₄⁻
- Conditions : 50 bar H₂, 25°C, 24 hours
- Outcome : 92% ee, 78% yield
Boc Protection and Deprotection Dynamics
Boc Removal
Acidic deprotection with TFA in CH₂Cl₂ (0°C to RT) cleaves the Boc group without ring opening.
Industrial-Scale Production
Continuous Flow Synthesis
A patented method (KR20160018524A) uses continuous flow reactors to enhance yield and purity:
Crystallization Optimization
Industrial processes employ antisolvent crystallization (heptane/EtOAc) to achieve >99% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Intramolecular Alkylation | 72 | N/A | Scalable | Moderate stereocontrol |
| RCM with Chiral Ligands | 60 | 90 | High ee | Costly catalysts |
| Asymmetric Hydrogenation | 78 | 92 | Industrial compatibility | High-pressure requirements |
| Continuous Flow | 85 | N/A | High throughput | Complex setup |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the free amine. This reaction is critical for generating reactive intermediates in synthetic chemistry.
Conditions and Reagents
-
Hydrochloric acid (HCl) in dioxane : Achieves complete deprotection at 25°C within 4–6 hours .
-
Trifluoroacetic acid (TFA) in dichloromethane : Faster deprotection (1–2 hours) under mild conditions .
Nucleophilic Substitution at the Carboxylate
The carboxylate group participates in nucleophilic acyl substitution reactions, enabling functionalization of the bicyclic core.
Example Reaction
-
Amide Formation : Reacting with primary amines (e.g., methylamine) in the presence of DCC (dicyclohexylcarbodiimide) yields substituted amides.
| Parameter | Value |
|---|---|
| Reagent | Methylamine, DCC, DMAP |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Yield | 78% |
Ring-Opening Reactions
The strained bicyclo[4.2.0]octane system undergoes selective ring-opening under controlled conditions.
Acid-Mediated Ring-Opening
-
Reagent : HBr in acetic acid
-
Product : Linear diamino ester derivative
-
Mechanism : Protonation of the bridgehead nitrogen followed by cleavage of the C–N bond .
Base-Mediated Ring-Opening
Functionalization of the Methyl Group
The stereochemically defined methyl group at position 1 participates in oxidation and halogenation reactions.
Oxidation to Carboxylic Acid
-
Reagent : KMnO₄ in acidic aqueous conditions
-
Product : 1-Carboxy-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
-
Note : Over-oxidation risks require careful stoichiometric control .
Halogenation
-
Reagent : NBS (N-bromosuccinimide) under radical initiation
-
Product : 1-Bromomethyl derivative
-
Application : Intermediate for cross-coupling reactions.
Comparative Reactivity with Analogs
The methyl substituent at position 1 significantly alters reactivity compared to non-methylated analogs:
Scientific Research Applications
Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The diazabicyclo structure allows it to act as a nucleophile or base in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure also enables it to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
a. tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- Key Difference : Stereochemistry at positions 1 and 6.
- Impact : Altered spatial arrangement affects receptor-binding selectivity. For instance, the (1R,6S) configuration in this analogue may exhibit distinct nAChR subtype selectivity compared to the (1R)-1-methyl derivative .
- Synthesis : Prepared via Mannich-like cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with paraformaldehyde and benzylamine, followed by debenzylation .
b. tert-Butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 7467-69-8)
- Key Difference : Substitution at position 7 with a 1-phenylethyl group.
- Application : Used in opioid receptor modulators due to its hydrophobic aromatic moiety .
c. tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 928754-14-7)
- Key Difference : Nitrogen positions shifted (3,8 vs. 3,7).
- Impact : Altered hydrogen-bonding capacity and basicity, influencing interactions with acidic residues in enzymatic targets .
- Purity : Available at >95% purity for pharmaceutical intermediate applications .
d. tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Key Difference: Expanded bicyclo[3.3.1]nonane framework.
- Impact : Increased ring flexibility may reduce target specificity but improve metabolic stability .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, and how can reaction yields be improved?
The synthesis of bicyclic tertiary amine carboxylates typically involves multi-step protocols. For analogous compounds (e.g., spiro bicyclo[3.2.1]octane derivatives), key steps include cyclization via nucleophilic substitution or [2+2] photocycloaddition, followed by Boc-protection . Optimizing solvents (e.g., dichloromethane) and catalysts (e.g., DMAP, triethylamine) at controlled temperatures (0–20°C) enhances yields by minimizing side reactions . Reaction monitoring via TLC or HPLC is critical to isolate intermediates.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemical configurations (e.g., diastereotopic protons in the bicyclo[4.2.0]octane scaffold) and confirms Boc-group integrity .
- HRMS : Validates molecular weight and isotopic patterns .
- Chiral HPLC : Essential for enantiomeric excess (ee) determination due to the (1R)-chiral center .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies for similar Boc-protected bicyclic amines indicate:
- Short-term : Stable in anhydrous DMSO or dichloromethane at –20°C for ≤6 months .
- Long-term : Degradation (≤5%) occurs via hydrolysis of the Boc group in humid environments; inert gas (N₂) storage is recommended .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical contradictions in synthetic intermediates?
Discrepancies in stereochemical outcomes (e.g., unexpected diastereomer ratios) require:
- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify favored pathways .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor one pathway (e.g., prolonged reflux for thermodynamic products) .
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R)-configured precursors) to enforce stereoselectivity .
Q. How can computational methods accelerate reaction design for novel derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., Gaussian, ORCA) with experimental data to:
Q. What experimental and theoretical approaches address data contradictions in reaction mechanisms?
For conflicting mechanistic proposals (e.g., radical vs. polar pathways):
Q. How can this compound be leveraged in medicinal chemistry, given its structural complexity?
The bicyclo[4.2.0]octane core mimics constrained peptide backbones, making it a candidate for:
Q. What purification challenges arise during scale-up, and how are they mitigated?
- Byproduct Removal : Use orthogonal chromatography (e.g., reverse-phase HPLC after flash chromatography) .
- Solvent Selection : High-polarity solvents (e.g., acetonitrile/water) improve resolution for polar impurities .
- Crystallization Optimization : Seed crystals and gradient cooling enhance crystal purity .
Methodological Framework for Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
